Technical Monograph: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide
Technical Monograph: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide
This technical guide details the chemical properties, synthesis, and applications of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5), a specialized intermediate primarily utilized in the synthesis of azo dyes and potentially as a scaffold for sulfonamide-based pharmacological agents.[1]
[1]
Chemical Identity & Physiochemical Core[1][2]
This compound represents a structural modification of the well-characterized 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8).[2] The introduction of the N-ethyl group at the sulfonamide moiety significantly alters its lipophilicity and solubility profile compared to its parent primary sulfonamide.[1]
Structural Specifications
| Property | Data |
| Chemical Name | 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide |
| CAS Number | 41606-61-5 |
| Molecular Formula | C₈H₁₂N₂O₃S |
| Molecular Weight | 216.26 g/mol |
| SMILES | O=S(C1=CC=C(O)C(N)=C1)(NCC)=O |
| Core Motif | o-Aminophenol coupled with a p-sulfonamide |
| Physical State | Solid (Powder to Crystal) |
| Storage | Inert atmosphere, 2-8°C (Hygroscopic potential) |
Functional Moiety Analysis
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Ortho-Aminophenol Group: The presence of -NH₂ and -OH at positions 3 and 4 creates a redox-active center.[1] This motif is susceptible to oxidation, forming quinone imines, which is the foundational mechanism for its use in oxidative coupling (dye synthesis).[1]
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N-Ethyl Sulfonamide: Unlike primary sulfonamides (-SO₂NH₂), the secondary sulfonamide (-SO₂NHEt) exhibits reduced acidity and hydrogen-bonding capacity.[1] This substitution generally abolishes Carbonic Anhydrase (CA) inhibitory activity, shifting the compound's utility from direct therapeutics to chemical intermediates.[1]
Synthetic Methodology
The synthesis of 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide requires careful regiochemical control to ensure the amino group is introduced ortho to the hydroxyl group.[1]
Retrosynthetic Logic
The most robust pathway involves the functionalization of 4-hydroxybenzenesulfonamide .[1] Direct nitration of the phenol ring occurs ortho to the hydroxyl group (activating, ortho/para director) rather than the sulfonamide (deactivating, meta director).[1]
Protocol: Nitration-Reduction Route
This protocol describes the synthesis starting from N-ethyl-4-hydroxybenzenesulfonamide.[1]
Step 1: Precursor Synthesis (Chlorosulfonation) [1]
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Reactants: Phenol (protected as ester) or Anisole, Chlorosulfonic acid.[1]
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Process: Treat substrate with excess chlorosulfonic acid at <5°C to form the sulfonyl chloride.[1]
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Amination: React the sulfonyl chloride with ethylamine (aqueous or THF solution) to yield N-ethyl-4-hydroxybenzenesulfonamide.[1]
Step 2: Regioselective Nitration
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Reagent: Dilute Nitric Acid (HNO₃).
-
Conditions: Maintain temperature at 15–20°C. The hydroxyl group directs the nitro group to the ortho position (position 3).[1]
-
Purification: Precipitate in ice water; recrystallize from ethanol to remove para-isomers (if any).
Step 3: Reduction to Amine
-
Catalyst: Palladium on Carbon (Pd/C, 10%) or Raney Nickel.[1]
-
Hydrogen Source: H₂ gas (3 atm) or Hydrazine hydrate (transfer hydrogenation).
-
Solvent: Methanol or Ethanol.[1]
-
Procedure: Stir under H₂ atmosphere until uptake ceases. Filter catalyst.[1]
-
Isolation: Concentrate filtrate. The product, 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide, crystallizes upon cooling.[1]
Synthesis Flowchart (DOT)
Figure 1: Synthetic pathway via nitration-reduction of the pre-formed sulfonamide scaffold.[1][4]
Applications & Reactivity
Dye Chemistry (Oxidative Coupling)
The primary industrial application of this molecule is as a coupler in the synthesis of azo dyes and photographic chemicals.[1]
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Mechanism: In the presence of an oxidizing agent (e.g., silver halide in photography or peroxide in dye manufacturing), the o-aminophenol moiety oxidizes to a quinone imine.[1]
-
Coupling: This electrophilic intermediate attacks the activated carbon of a coupler (e.g., naphthols or pyrazolones) to form a stable indoaniline or azomethine dye.[1]
-
Role of N-Ethyl: The ethyl group on the sulfonamide increases the solubility of the final dye in organic solvents (lipophilicity), which is crucial for solvent dyes or specific dispersion applications.[1]
Pharmaceutical Implications
While the parent compound (unsubstituted sulfonamide) is a known Carbonic Anhydrase Inhibitor (CAI), the N-ethyl derivative (CAS 41606-61-5) serves a different role.[1]
-
Loss of CA Inhibition: Substitution on the sulfonamide nitrogen (
) generally destroys affinity for the Carbonic Anhydrase zinc active site, which requires a terminal group.[1] -
Prodrug Potential: It may act as a prodrug if metabolic dealkylation occurs in vivo, though this is metabolically "expensive" and less likely than direct clearance.[1]
-
Synthetic Scaffold: It serves as a versatile building block for constructing complex heterocycles (e.g., benzoxazoles) via cyclization of the o-aminophenol motif.[1]
Cyclization Workflow (Benzoxazole Synthesis)
The o-aminophenol core allows for condensation with aldehydes or carboxylic acids to form benzoxazoles, which are privileged structures in medicinal chemistry (antimicrobial, anticancer).[1]
Figure 2: Pathway for converting the target molecule into bioactive benzoxazole derivatives.[1]
Handling and Safety Protocols
Given the aminophenol functionality, this compound is prone to oxidation and potential skin sensitization.[1]
-
Oxidation Sensitivity: The compound will darken upon exposure to air/light due to quinone formation.[1] Store under argon or nitrogen.[1]
-
Solubility:
-
Safety (GHS):
References
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 98-32-8 (Parent Scaffold). Retrieved from [1]
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Crysdot LLC. (2024).[1] Product Catalog: 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (CAS 41606-61-5).[1] Retrieved from [1]
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Petrikaite, V., et al. (2025).[1][3] Novel Derivatives of 3-Amino-4-hydroxybenzenesulfonamide: Synthesis and Activity. International Journal of Molecular Sciences. Retrieved from [1]
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Supuran, C. T. (2008).[1] Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide SAR).
